molecular formula C11H17N3O3 B14358154 Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate CAS No. 90579-17-2

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate

Cat. No.: B14358154
CAS No.: 90579-17-2
M. Wt: 239.27 g/mol
InChI Key: JOGXNQHHHGOILF-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate typically involves the condensation of an amino ester with an imidazole derivative. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions . Another method involves the cyclization of amido-nitriles in the presence of a nickel catalyst .

Industrial Production Methods

Industrial production of imidazole derivatives often involves high-temperature reactions with alcohols, aldehydes, or carboxylic acids in the presence of a dehydrogenating catalyst such as platinum on alumina . These methods are scalable and can produce large quantities of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole-4-acetic acid, while substitution reactions can introduce various functional groups onto the imidazole ring.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives can inhibit enzymes like cytochrome P450, affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

90579-17-2

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C11H17N3O3/c1-2-17-11(16)4-3-10(15)13-6-5-9-7-12-8-14-9/h7-8H,2-6H2,1H3,(H,12,14)(H,13,15)

InChI Key

JOGXNQHHHGOILF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1=CN=CN1

Origin of Product

United States

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